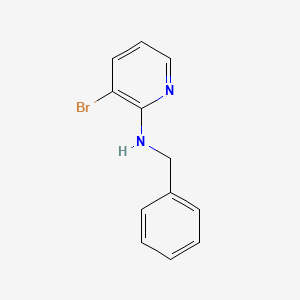

N-Benzyl-3-bromopyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-3-bromopyridin-2-amine is an organic compound with the molecular formula C12H11BrN2. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a benzylamino group is attached at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Benzyl-3-bromopyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-pyridinamine with benzyl bromide in the presence of a base such as sodium hydride in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction typically proceeds at temperatures ranging from 0°C to 60°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-3-bromopyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like THF or DMF.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Synthetic Applications

N-Benzyl-3-bromopyridin-2-amine serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new chemical entities with potential biological activity.

Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, it has been used to synthesize thieno[2,3-b]pyridine analogues, which showed significant anti-proliferative activity against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 25 to 50 nM . This indicates its potential as a scaffold for developing new anticancer drugs.

The compound can be functionalized to create derivatives that enhance its biological activity. For example, modifications can lead to compounds that inhibit specific cancer cell growth or target certain enzymes involved in disease pathways. The ability to introduce various substituents on the pyridine ring expands the scope for generating bioactive molecules .

The biological activities of this compound and its derivatives have been extensively studied, revealing their potential therapeutic effects.

Anticancer Properties

As mentioned earlier, derivatives of this compound have shown significant anticancer activities. The anti-proliferative effects observed in various cancer cell lines underscore the importance of this compound in cancer research and drug development .

Enzyme Inhibition

Some studies indicate that this compound derivatives may act as enzyme inhibitors, particularly targeting kinases involved in cancer progression. This mechanism of action is crucial for developing targeted therapies that could minimize side effects compared to traditional chemotherapy .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

Case Study: Synthesis and Evaluation of Thieno[2,3-b]pyridine Derivatives

A study reported the synthesis of a library of thieno[2,3-b]pyridine derivatives based on this compound. The evaluation revealed several compounds with over 85% inhibition of HCT116 cell growth, showcasing the compound's utility in developing potent anticancer agents .

Case Study: Novel Anticancer Compounds

Another research focused on creating small molecule series derived from this compound that exhibited cell growth inhibitory activities against breast (MCF-7) and lung (A549) cancer cell lines. The best-performing compounds showed IC50 values as low as 2.93 µM against MCF-7 cells, indicating strong anticancer potential .

Data Table: Summary of Biological Activities

| Compound Derivative | Cell Line Tested | IC50 Value (nM) | Activity Description |

|---|---|---|---|

| Thieno[2,3-b]pyridine | HCT116 | 25–50 | Significant anti-proliferative activity |

| Thieno[2,3-b]pyridine | MDA-MB-231 | 25–50 | Significant anti-proliferative activity |

| Novel derivatives | MCF-7 | 2.93 | Strong anticancer activity |

| Novel derivatives | A549 | Variable | Variable anticancer activity |

Mecanismo De Acción

The mechanism of action of N-Benzyl-3-bromopyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2-Benzylaminopyridine: Lacks the bromine atom at the third position.

3-Bromo-2-hydroxypyridine: Has a hydroxyl group instead of a benzylamino group at the second position.

Uniqueness

N-Benzyl-3-bromopyridin-2-amine is unique due to the presence of both the bromine atom and the benzylamino group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Actividad Biológica

N-Benzyl-3-bromopyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure includes a bromine atom and a benzyl group attached to a pyridine ring, which contributes to its unique reactivity and biological profile.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrN2 |

| Molecular Weight | 265.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and others. The compound demonstrated significant cytotoxicity with an IC50 value of 2.93 µM against MCF-7 cells, indicating strong pro-apoptotic activity.

Mechanism of Action:

The compound's mechanism involves the induction of apoptosis through the activation of caspases (caspase-3 and caspase-9). It was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio, which is critical for promoting cell death .

Acetylcholinesterase Inhibition

This compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds derived from this structure exhibited significant AChE inhibitory activity at nanomolar concentrations, suggesting potential for cognitive enhancement or neuroprotection .

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 3-position of the pyridine ring is crucial for enhancing biological activity. Variations in substituents on the benzyl group or modifications to the pyridine ring can significantly alter potency and selectivity for specific biological targets.

Table 2: Comparison of IC50 Values for Related Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 2.93 ± 0.47 | Anticancer (MCF-7) |

| Benzylaminopyridine | >10 | Weak anticancer |

| 3-Bromo-2-hydroxypyridine | Not specified | Moderate activity |

Case Studies

- Anticancer Study : In vitro studies demonstrated that this compound significantly induced apoptosis in MCF-7 cells, with a notable increase in sub-G1 phase cells indicative of cell death .

- Neuroprotective Potential : A study evaluating various derivatives showed that modifications to the benzyl moiety could enhance AChE inhibition, with some derivatives achieving IC50 values lower than traditional inhibitors like donepezil .

Propiedades

IUPAC Name |

N-benzyl-3-bromopyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKIUGVZJZBNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.